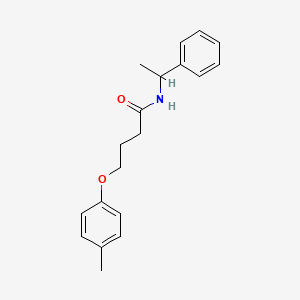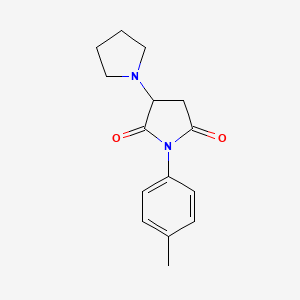
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as Darifenacin, is a selective M3 muscarinic receptor antagonist that is used to treat overactive bladder (OAB) symptoms such as urinary urgency, frequency, and urge incontinence. Darifenacin is a potent and effective medication that has been approved by the US FDA for the treatment of OAB symptoms.
Wirkmechanismus
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide works by selectively blocking the M3 muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. This results in a reduction in OAB symptoms such as urinary urgency, frequency, and urge incontinence.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a selective affinity for the M3 muscarinic receptors in the bladder, with minimal activity at other muscarinic receptor subtypes. This selectivity results in a reduction in bladder contractions and an increase in bladder capacity, leading to a reduction in OAB symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been used in laboratory experiments to study the role of muscarinic receptors in bladder function. Its selective affinity for the M3 muscarinic receptors in the bladder makes it a useful tool for studying the physiological and biochemical effects of muscarinic receptor activation in the bladder. However, its specificity for the M3 muscarinic receptor subtype limits its usefulness in studying the effects of other muscarinic receptor subtypes.
Zukünftige Richtungen
Future research on 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide may focus on its potential use in other conditions such as interstitial cystitis and neurogenic bladder. In addition, further studies may investigate the effects of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide on other muscarinic receptor subtypes and their potential role in bladder function. Finally, research may explore the development of new muscarinic receptor antagonists with improved selectivity and efficacy for the treatment of OAB symptoms.
Synthesemethoden
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with propionyl chloride to form 2,5-dichlorophenyl propionate. This intermediate is then reacted with piperidine to form 2-(2,5-dichlorophenoxy)propanamide. Finally, the propyl group is introduced using a Grignard reaction to obtain 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its effectiveness in treating OAB symptoms. Clinical trials have shown that 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is effective in reducing urinary urgency, frequency, and urge incontinence in patients with OAB. In addition, 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a low incidence of adverse effects, making it a safe and well-tolerated medication.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQTGPQDNTQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)


![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)